2-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3NO3S/c16-12-3-1-2-4-14(12)24(22,23)20-9-13(21)10-5-7-11(8-6-10)15(17,18)19/h1-8,13,20-21H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWDKWVQHJCNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body.
Mode of Action
The compound likely undergoes reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation. The initiating step involves the loss of the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH).
Biochemical Pathways
The compound’s structure suggests it may participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation at the benzylic position.
Result of Action
The reactions it undergoes at the benzylic position could potentially lead to various biochemical changes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the rate of reaction can be influenced by the difference in electronegativity.
Comparison with Similar Compounds
Halogen Substitution Effects
- 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide (I) This analog features a brominated hydroxybenzylidene group. The bromine in the target compound may enhance van der Waals interactions in biological systems compared to chlorine .
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide
With dual bromine atoms and a nitro group, this compound exhibits stronger electron-withdrawing effects than the target compound’s trifluoromethyl group. The nitro group reduces electron density in the aromatic ring, which could decrease metabolic stability but increase reactivity in electrophilic substitution reactions .
Functional Group Variations
- However, the tribromoethyl chain increases steric hindrance, which may reduce binding affinity compared to the target compound’s hydroxyethyl group .
N-(2,4-Dimethylphenyl) 2-bromobenzenesulfonamide
The 2,4-dimethylphenyl substituent enhances lipophilicity but lacks the hydrogen-bonding capability of the target compound’s hydroxy group. Safety data for this analog highlight the importance of substituents in toxicity profiles; the dimethyl group may reduce acute toxicity compared to more polar derivatives .
Pharmacological Implications
While discusses beta 3-adrenoceptor (beta 3-AR) agonists, structural parallels suggest that sulfonamide derivatives like the target compound could interact with similar receptors. However, differences in human vs. rodent beta 3-AR pharmacology underscore the need for human receptor selectivity. The trifluoromethyl group in the target compound may improve metabolic stability and duration of action compared to prodrug-based beta 3-AR agonists with poor pharmacokinetic profiles .
Comparative Data Table
Research Findings and Challenges
- Structural Insights : Crystallographic studies () reveal that halogen substitution (Br vs. Cl) affects molecular conformation and packing. The target compound’s hydroxyethyl group likely participates in intramolecular H-bonding, stabilizing its structure .
- Pharmacological Gaps : While beta 3-AR agonists face challenges in human trials (), the target compound’s efficacy in such contexts remains unexplored. Further studies are needed to assess its receptor selectivity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
